
Dextro-camphoric M-toluidide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dextro-camphoric M-toluidide: is a chemical compound with the molecular formula C17H23NO3 . It is a derivative of camphor and is known for its unique structural properties. This compound is often used in various scientific research applications due to its distinct chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dextro-camphoric M-toluidide typically involves the reaction of camphoric acid with M-toluidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Reacting camphoric acid: with M-toluidine in the presence of a dehydrating agent.
Heating the mixture: to facilitate the reaction.
Purifying the product: through recrystallization or other purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk synthesis: of camphoric acid and M-toluidine.
Automated reaction systems: to ensure consistent product quality.
Advanced purification methods: to achieve high purity levels.
化学反応の分析
Types of Reactions: Dextro-camphoric M-toluidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield camphoric acid derivatives, while reduction could produce camphoric alcohol derivatives.
科学的研究の応用
Dextro-camphoric M-toluidide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dextro-camphoric M-toluidide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- Dextro-camphoric O-toluidide
- Dextro-camphoric P-toluidide
- Dextro-camphoric P-phenetidide
Comparison: Dextro-camphoric M-toluidide is unique due to its specific structural configuration and functional groups. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
特性
CAS番号 |
6626-17-1 |
|---|---|
分子式 |
C17H23NO3 |
分子量 |
289.4 g/mol |
IUPAC名 |
1,2,2-trimethyl-3-[(3-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO3/c1-11-6-5-7-12(10-11)18-14(19)13-8-9-17(4,15(20)21)16(13,2)3/h5-7,10,13H,8-9H2,1-4H3,(H,18,19)(H,20,21) |
InChIキー |
HGOCUIVFSFVMKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid](/img/structure/B11960586.png)

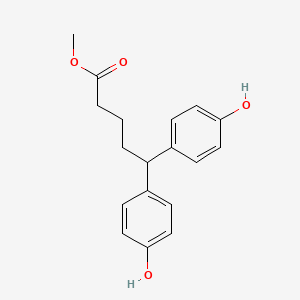
![pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960635.png)
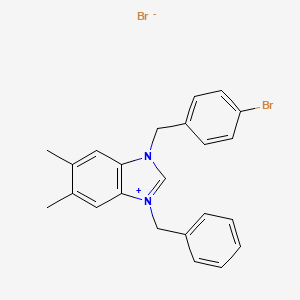
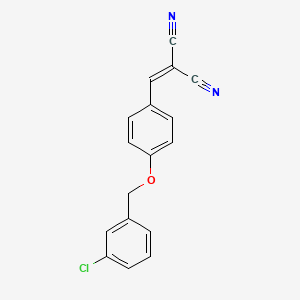


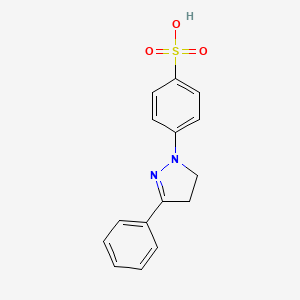
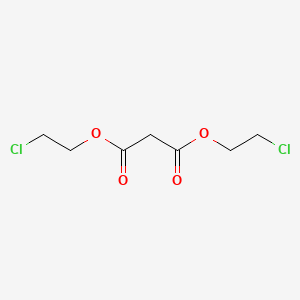

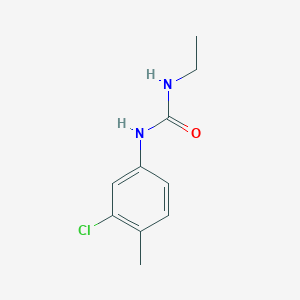
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)
